molecular formula C28H32ClN5O4 B578484 N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1228168-54-4

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B578484
CAS No.: 1228168-54-4
M. Wt: 538.045
InChI Key: UJMJIOLCOQYIKU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C28H32ClN5O4 and its molecular weight is 538.045. The purity is usually 95%.
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Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide, referred to as compound 1 , is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28_{28}H32_{32}ClN5_5O4_4
  • Molecular Weight : 538.04 g/mol
  • CAS Number : 1228168-54-4
  • LogP : 2.53040 (indicating moderate lipophilicity)

The compound features a piperazine moiety, which is often associated with various biological activities including antitumor and neuropharmacological effects.

Anticancer Properties

Research indicates that compounds containing piperazine structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of piperazine can induce necroptosis in cancer cells, a regulated form of necrosis that can circumvent apoptosis resistance in tumors. For instance, LQFM018, a piperazine-containing compound, demonstrated the ability to trigger necroptotic cell death in K562 leukemic cells by activating specific receptor pathways without involving caspase activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces necroptosis in cancer cells
Receptor BindingAffinity for aminergic receptors
CytotoxicityEffective against K562 leukemic cells
MyelotoxicityPotential myelotoxic effects observed

The mechanisms through which compound 1 exerts its biological effects involve multiple pathways:

  • Receptor Interaction : The piperazine moiety facilitates binding to various aminergic receptors, influencing cellular signaling pathways.
  • Induction of Cell Death : The compound has been shown to activate necroptotic pathways in cancer cells, leading to cell death that is independent of traditional apoptotic mechanisms.
  • Inhibition of Tumor Growth : Studies suggest that similar compounds can inhibit tumor growth by affecting mitochondrial function and inducing oxidative stress within the cells .

Study on Antileukemic Activity

In a notable study published in Cancer Research, researchers investigated the effects of piperazine derivatives on chronic myeloid leukemia (CML). The study found that certain derivatives could significantly reduce cell viability in CML cell lines by promoting necroptosis rather than apoptosis. This finding suggests a potential therapeutic avenue for overcoming resistance to conventional chemotherapy .

Pharmacological Profile Analysis

A pharmacological profile analysis of compounds similar to compound 1 revealed broad-spectrum activity against various cancer cell lines. The study assessed cytotoxicity across different concentrations and found that certain analogs exhibited low nanomolar activity against leukemia subtypes while maintaining selectivity for cancerous over normal cells .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN5O4/c1-38-25-7-6-19(29)16-24(25)31-26(36)18-33-9-8-23-21(17-33)27(20-4-2-3-5-22(20)30-23)28(37)34-12-10-32(11-13-34)14-15-35/h2-7,16,35H,8-15,17-18H2,1H3,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJIOLCOQYIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=NC4=CC=CC=C4C(=C3C2)C(=O)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729264
Record name N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228168-54-4
Record name N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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